Cephapirin Cephapirin Cephapirin is a cephalosporin with acetoxymethyl and 2(pyridin-4-ylsulfanyl)acetamido substituents at positions 3 and 7, respectively, of the cephem skeleton. It is used (as its sodium salt) as an antibiotic, being effective against gram-negative and gram-positive organisms. It has a role as an antibacterial drug. It is a conjugate acid of a cephapirin(1-).
Cefapirin (INN, also spelled cephapirin), commonly marketed under the trade name Cefadyl, is a first-generation cephalosporin antibiotic that is available in injectable formulations. Production for use in humans has been discontinued in the United States. Cefapirin is partly plasma-bound and is effective against gram-negative and gram-positive organisms.
Cephapirin is a natural product found in Apis cerana with data available.
Cephapirin is a semisynthetic, broad-spectrum, first-generation cephalosporin with antibacterial activity. Cephapirin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Cephalosporin antibiotic, partly plasma-bound, that is effective against gram-negative and gram-positive organisms.
See also: Cephapirin Sodium (has salt form); Cephapirin Benzathine (active moiety of).
Brand Name: Vulcanchem
CAS No.: 21593-23-7
VCID: VC0523069
InChI: InChI=1S/C17H17N3O6S2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25)/t13-,16-/m1/s1
SMILES: CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O
Molecular Formula: C17H17N3O6S2
Molecular Weight: 423.5 g/mol

Cephapirin

CAS No.: 21593-23-7

Cat. No.: VC0523069

Molecular Formula: C17H17N3O6S2

Molecular Weight: 423.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cephapirin - 21593-23-7

Specification

CAS No. 21593-23-7
Molecular Formula C17H17N3O6S2
Molecular Weight 423.5 g/mol
IUPAC Name (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C17H17N3O6S2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25)/t13-,16-/m1/s1
Standard InChI Key UQLLWWBDSUHNEB-CZUORRHYSA-N
Isomeric SMILES CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O
SMILES CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O
Canonical SMILES CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O
Appearance Solid powder
Boiling Point 783.9±60.0 °C(Predicted)
Melting Point >135°C (dec.)

Introduction

Chemical Profile and Structural Characteristics

Cephapirin, chemically designated as (6R,7R)-3-(acetoxymethyl)-8-oxo-7-{[(pyridin-4-ylsulfanyl)acetyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, belongs to the class of N-acyl-alpha amino acids and derivatives . Its molecular formula is C17H17N3O6S2\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O}_{6}\text{S}_{2}, with an average molecular weight of 423.463 g/mol and a monoisotopic mass of 423.055876671 g/mol . The sodium salt form (cephapirin sodium) has a molecular weight of 447.46 g/mol and a CAS number of 24356-60-3 .

Synthesis and Stability

Cephapirin is synthesized by acylating 7-aminocephalosporanic acid (7-ACA) with 4-pyridylthioacetic acid chloride, derived from the reaction of 4-chloropyridine with mercaptoacetic acid . The compound is acid-labile, necessitating parenteral administration to avoid degradation in the gastrointestinal tract . Its instability in acidic environments limits oral bioavailability, a characteristic shared with other early cephalosporins.

PropertyValueSource
Molecular FormulaC17H17N3O6S2\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O}_{6}\text{S}_{2}
Molecular Weight423.463 g/mol
CAS Number (Free Acid)21593-23-7
CAS Number (Sodium)24356-60-3

Pharmacological Properties

Mechanism of Action

Cephapirin exerts bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). It demonstrates enhanced resistance to β-lactamases compared to penicillins, particularly against Staphylococcus aureus isolates, excluding methicillin-resistant strains (MRSA) . Its spectrum encompasses gram-positive bacteria (e.g., Streptococcus agalactiae, coagulase-negative staphylococci) and limited gram-negative organisms (e.g., Escherichia coli, Proteus mirabilis) .

Antimicrobial Spectrum

In vitro susceptibility testing revealed minimum inhibitory concentrations (MICs) of ≤7.5 µg/ml for 100% of E. coli and P. mirabilis strains and >80% of Klebsiella spp. at inocula of 10⁵ CFU/ml . A 100-fold increase in inoculum size (10⁷ CFU/ml) reduced susceptibility, highlighting the inoculum effect common to β-lactams . Against S. aureus, cephapirin maintained MICs ≤5 µg/ml regardless of penicillin susceptibility .

Pharmacokinetics

Cephapirin sodium administered intramammarily in cattle achieves therapeutic concentrations in mammary tissue, with a protein binding rate of 44–50% and a half-life of 5.3 hours in bovine plasma . The drug undergoes hepatic metabolism to desacetylcephapirin, excreted primarily renally .

Clinical Applications and Efficacy

Veterinary Use: Bovine Mastitis

Cephapirin is formulated as an intramammary infusion (300 mg + 20 mg prednisolone) for nonsevere clinical mastitis. A randomized noninferiority trial (n=236 cows) compared cephapirin (CS) to a tetracycline-neomycin-bacitracin combination (TNB) :

The study concluded equivalence in pathogen clearance and somatic cell count (SCC) recovery, supporting cephapirin’s use as a first-line agent for gram-positive mastitis .

Historical Human Use

Regulatory and Industrial Status

Cephapirin remains approved for veterinary intramammary use under brands like Cefa-Lak and ToDay . Its human formulations, previously marketed as Cefadyl, were discontinued in the U.S. due to safety concerns . Regulatory guidelines enforce a milk discard period of 96 hours post-treatment to ensure food safety .

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